SARS-CoV-2 Spike S1 Subunit Binding: α2-6-SGP Versus α2-3-SGP Comparative Fluorescence Response
In a glycan array assay using sialylglycopeptide (SGP)-BSA neoglycoproteins with identical glycan loading densities, the α2-6-SGP construct exhibited markedly higher binding to recombinant SARS-CoV-2 spike S1 subunit compared to the α2-3-SGP construct [1]. At 1 mg/mL concentration, α2-6-SGP produced fluorescence signal approximately 2.5-fold greater than that of α2-3-SGP at the same concentration, while the asialo-SGP negative control showed only background signal comparable to the nonspecific response baseline [1].
| Evidence Dimension | SARS-CoV-2 S1 subunit binding (fluorescence intensity) |
|---|---|
| Target Compound Data | α2-6-SGP at 1 mg/mL: strong fluorescence signal above baseline; at 0.1 mg/mL: detectable binding signal |
| Comparator Or Baseline | α2-3-SGP at 1 mg/mL: approximately 40% of α2-6-SGP signal intensity; asialo-SGP: baseline/nonspecific signal only |
| Quantified Difference | Approximately 2.5-fold higher binding signal for α2-6-SGP versus α2-3-SGP at equivalent concentration |
| Conditions | Glycan array with SGP-BSA neoglycoproteins (10.8 mol α2-6-SGP/mol BSA; 10.5 mol α2-3-SGP/mol BSA); recombinant SARS-CoV-2 S1 (aa 16-685); 1 h incubation at room temperature; Cy3-conjugated secondary antibody detection |
Why This Matters
This direct comparative binding data establishes α2-6-sialylated N-glycan as the preferentially recognized SARS-CoV-2 spike ligand, justifying its selection over α2-3 analogs for coronavirus receptor studies.
- [1] Fig. 4. α2-6-linked sialosides interacted with S1 subunit of SARS-CoV-2 spike protein. In: SARS-CoV-2 spike protein binding to sialylated glycans. PLoS Pathog. 2022;18(6):e1010590. doi:10.1371/journal.ppat.1010590. PMC9197039. View Source
